molecular formula C10H21N B13951497 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- CAS No. 61385-78-2

1-Propanamine, N-(2-ethylbutylidene)-2-methyl-

Cat. No.: B13951497
CAS No.: 61385-78-2
M. Wt: 155.28 g/mol
InChI Key: JOBMTFGMACYEIF-UHFFFAOYSA-N
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Description

1-Propanamine, N-(2-ethylbutylidene)-2-methyl- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propanamine backbone with specific substituents that influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- typically involves the reaction of 1-propanamine with an aldehyde or ketone to form an imine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N-(2-ethylbutylidene)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could regenerate the amine.

Scientific Research Applications

1-Propanamine, N-(2-ethylbutylidene)-2-methyl- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-(2-ethylbutylidene)-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine, N-(2-ethylbutylidene)-: Similar structure but lacks the 2-methyl group.

    2-Methyl-1-propanamine: Different substitution pattern but similar backbone.

    N-(2-Ethylbutylidene)-2-methyl-1-propanamine: Different arrangement of substituents.

Uniqueness

1-Propanamine, N-(2-ethylbutylidene)-2-methyl- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the 2-ethylbutylidene and 2-methyl groups provides distinct chemical properties compared to other similar compounds.

Properties

CAS No.

61385-78-2

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-ethyl-N-(2-methylpropyl)butan-1-imine

InChI

InChI=1S/C10H21N/c1-5-10(6-2)8-11-7-9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

JOBMTFGMACYEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=NCC(C)C

Origin of Product

United States

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